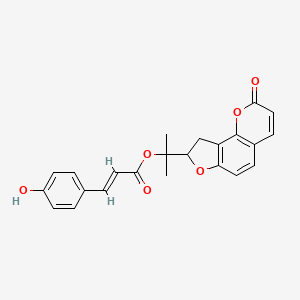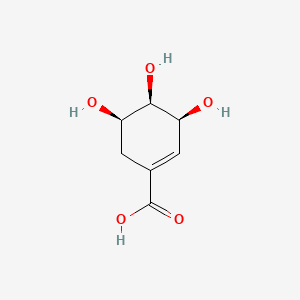![molecular formula C19H20N2O3 B13405963 (10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)
(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dolasetron is a pharmaceutical compound primarily used as an antinauseant and antiemetic agent. It is indicated for the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative nausea and vomiting . Dolasetron is a highly specific and selective serotonin 5-HT3 receptor antagonist, which means it works by blocking serotonin receptors that trigger nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dolasetron is synthesized through a multi-step chemical processThe exact synthetic route can vary, but it generally includes steps such as cyclization, esterification, and reduction reactions under controlled conditions .
Industrial Production Methods: In industrial settings, dolasetron is produced using large-scale chemical reactors that ensure the purity and consistency of the final product. The process involves stringent quality control measures to ensure that the compound meets pharmaceutical standards. The production also includes steps for purification and crystallization to obtain dolasetron in its pure form .
Chemical Reactions Analysis
Types of Reactions: Dolasetron undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert dolasetron into its active metabolite, hydrodolasetron.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Hydrodolasetron: The major active metabolite formed through reduction reactions.
Oxidized Metabolites: Various oxidized forms of dolasetron can be produced depending on the reaction conditions.
Scientific Research Applications
Dolasetron has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of serotonin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Employed in the development of new antiemetic drugs and formulations.
Mechanism of Action
Dolasetron exerts its effects by selectively blocking serotonin 5-HT3 receptors both peripherally and centrally. This inhibition prevents serotonin from binding to these receptors, thereby reducing the activity of the vagus nerve, which is responsible for triggering the vomiting reflex . The drug is rapidly converted into its active metabolite, hydrodolasetron, which is largely responsible for its pharmacological activity .
Comparison with Similar Compounds
- Ondansetron
- Granisetron
- Palonosetron
- Tropisetron
Comparison: Dolasetron is unique among serotonin 5-HT3 receptor antagonists due to its specific pharmacokinetic profile and the formation of its active metabolite, hydrodolasetron . While ondansetron and granisetron are also effective in preventing nausea and vomiting, dolasetron’s longer half-life and specific receptor binding properties make it a preferred choice in certain clinical settings . Additionally, dolasetron has a lower affinity for dopamine receptors, reducing the risk of side effects associated with dopamine receptor antagonism .
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-17-10-21-13-5-12(17)6-14(21)8-15(7-13)24-19(23)18-16-4-2-1-3-11(16)9-20-18/h1-4,12-15H,5-10H2 |
InChI Key |
OCOGWGFLDOROLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=NCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)


![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)

![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)

![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
